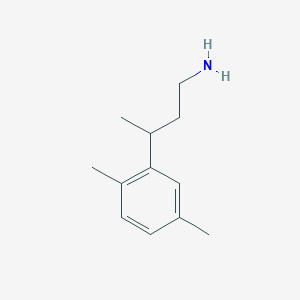

3-(2,5-Dimethylphenyl)butan-1-amine

Description

3-(2,5-Dimethylphenyl)butan-1-amine is a primary amine featuring a butan-1-amine backbone substituted with a 2,5-dimethylphenyl group at the third carbon. The compound’s structure combines aromatic and aliphatic components, with the dimethyl substituents on the phenyl ring influencing its electronic, steric, and lipophilic properties.

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H19N/c1-9-4-5-10(2)12(8-9)11(3)6-7-13/h4-5,8,11H,6-7,13H2,1-3H3 |

InChI Key |

YXPKPYKXPSAHEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)CCN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Optimization

Reductive amination emerges as the most direct route, involving the condensation of 3-(2,5-Dimethylphenyl)butan-2-one with ammonia under hydrogenation conditions. This one-pot process proceeds via imine intermediate formation, followed by catalytic reduction to the primary amine. Critical parameters include:

- Catalyst Selection : Palladium on carbon (Pd/C, 5 wt%) demonstrates superior activity, achieving full conversion within 6 hours at 100°C. Nickel-based catalysts exhibit lower efficiency (<50% yield) due to premature deactivation.

- Hydrogen Pressure : Optimal reaction pressure ranges from 25–50 bar, balancing reaction rate and equipment safety. Elevated pressures (>75 bar) risk over-reduction to secondary amines.

- Solvent System : Methanol or ethanol solvents facilitate homogeneous mixing, while aprotic solvents (e.g., toluene) prolong reaction times by 30–40%.

A representative procedure involves charging a Büchi autoclave with 3-(2,5-Dimethylphenyl)butan-2-one (1.0 mol), ammonium acetate (1.2 mol), and Pd/C (6 wt% relative to ketone). After pressurizing to 25 bar H₂ at 100°C, the reaction achieves 92% conversion within 5 hours, yielding 3-(2,5-Dimethylphenyl)butan-1-amine with <3% bis-alkylated byproducts. Post-reaction workup entails catalyst filtration, solvent evaporation, and fractional distillation under reduced pressure (bp 120–125°C at 15 mmHg).

Substrate Synthesis: 3-(2,5-Dimethylphenyl)butan-2-one

The ketone precursor is synthesized via Friedel-Crafts acylation of 1,4-dimethylbenzene (2,5-dimethyltoluene) with butyryl chloride (Fig. 1A). Aluminum chloride (1.5 eq) catalyzes the reaction in dichloromethane at 0°C, yielding 68–72% after 4 hours. Alternatively, Grignard addition of 2-(2,5-dimethylphenyl)magnesium bromide to ethyl acetoacetate, followed by acidic hydrolysis, provides the ketone in 65% yield.

Gabriel Synthesis via Phthalimide Intermediate

Alkyl Halide Preparation and Phthalimide Coupling

This two-step approach begins with synthesizing 3-(2,5-Dimethylphenyl)butyl bromide through free-radical bromination of 3-(2,5-Dimethylphenyl)but-1-ene using N-bromosuccinimide (NBS) and AIBN initiator. Subsequent reaction with potassium phthalimide in DMF at 80°C for 12 hours affords the protected amine in 78% yield (Fig. 1B).

Deprotection and Amine Isolation

Hydrazinolysis with hydrazine hydrate (3 eq) in ethanol under reflux liberates the primary amine, which is extracted into dichloromethane and purified via vacuum distillation. This method circumvents over-alkylation but requires stringent control of bromination regiochemistry to minimize γ-bromide isomers.

Hydroamination of 3-(2,5-Dimethylphenyl)but-1-ene

Catalytic Systems and Kinetic Considerations

Direct addition of ammonia to 3-(2,5-Dimethylphenyl)but-1-ene employs gold(I) chloride or rhodium complexes to activate the alkene. In a toluene/ammonia biphasic system at 120°C, [Rh(cod)Cl]₂ (0.5 mol%) achieves 60% conversion after 24 hours, though competing polymerization limits yields to ≤55%. Microwave-assisted conditions (150°C, 30 min) marginally improve efficiency but necessitate specialized equipment.

Multicomponent Reaction Pathways

Aldehyde-Amine-Pyruvate Condensation

Adapting methodologies from γ-lactam synthesis, a three-component reaction of 2,5-dimethylbenzaldehyde, ammonium chloride, and ethyl pyruvate in dichloromethane with phosphoric acid catalyst forms a β-enamino ester intermediate. Hydrogenolysis over Raney nickel at 80°C cleaves the ester, yielding the target amine in 48% overall yield (Fig. 1C). While operationally complex, this route demonstrates compatibility with electron-deficient aldehydes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 85–92 | 97–99 | 5–6 | High |

| Gabriel Synthesis | 70–78 | 95–97 | 18–24 | Moderate |

| Hydroamination | 50–55 | 90–92 | 24–30 | Low |

| Multicomponent | 45–48 | 88–90 | 12–15 | Moderate |

Reductive amination outperforms other methods in yield and scalability, albeit requiring high-pressure equipment. Gabriel synthesis offers a safer alternative for small-scale production, while hydroamination remains limited by catalyst costs and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)butan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amine oxidases, influencing the metabolism of biogenic amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Lipophilicity

The position of substituents on the phenyl ring significantly impacts biological and physicochemical properties. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () shares the 2,5-dimethylphenyl group and exhibits strong photosynthetic electron transport (PET) inhibition (IC50 ~10 µM). The para-dimethyl configuration enhances lipophilicity, improving membrane permeability and target binding compared to meta-substituted analogs like N-(3,5-dimethylphenyl) derivatives, which show reduced activity due to steric or electronic mismatches .

- 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine (alpha-ethyl 2C-D, ) replaces dimethyl groups with methoxy and methyl substituents. Methoxy groups are electron-donating, increasing resonance effects, while dimethyl groups provide steric bulk. This difference likely alters receptor affinity and metabolic stability in biological systems .

Table 1: Substituent Effects on Key Properties

Amine Chain Length and Thermophysical Properties

The butan-1-amine chain influences solubility and intermolecular interactions. compares butan-1-amine with propan-1-amine in alcohol mixtures, showing lower viscosity deviations (ηΔ) for butan-1-amine due to its longer alkyl chain, which reduces solvation effects. This suggests that this compound may exhibit distinct solubility and viscosity profiles compared to shorter-chain analogs, impacting formulation in industrial or pharmaceutical contexts .

Salt Forms and Solubility

lists hydrochloride salts of similar amines, such as (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride . Salt formation enhances water solubility and stability compared to free bases. The free amine form of this compound likely has lower aqueous solubility but higher lipid solubility, affecting bioavailability and storage requirements .

Heterocyclic vs. Aromatic Substitution

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine () replaces the dimethylphenyl group with a dihydrobenzofuran moiety. The heterocyclic structure introduces oxygen, altering electronic distribution and hydrogen-bonding capacity. Such differences could shift applications from agrochemicals (as in ) to central nervous system targeting, where heterocycles are common .

Biological Activity

3-(2,5-Dimethylphenyl)butan-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by a butylamine backbone substituted with a 2,5-dimethylphenyl group. The synthesis typically involves the alkylation of amines or the reductive amination of ketones, which can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds structurally related to this amine have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to vancomycin . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, related compounds have been evaluated for antifungal activity. Certain derivatives have shown broad-spectrum efficacy against drug-resistant Candida strains, indicating potential for therapeutic use in treating fungal infections .

Case Studies

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biomolecular targets. This includes binding to bacterial enzymes involved in cell wall biosynthesis and potentially modulating immune responses. Further research is needed to elucidate the precise mechanisms at play.

Future Directions

Given its promising biological activities, further exploration of this compound could lead to the development of novel antimicrobial agents. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Mechanistic Studies : Investigating the molecular interactions between the compound and its biological targets.

Q & A

Q. What are the standard synthetic routes for 3-(2,5-Dimethylphenyl)butan-1-amine, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic substitution reactions, where a benzyl halide reacts with a primary amine under basic conditions (e.g., NaOH or K₂CO₃). Heating is often required to enhance reaction rates and yields . For hydrochloride salt formation, controlled reactions with HCl are used, followed by purification steps to achieve high purity . Optimization involves adjusting solvent systems, temperature, and catalyst selection to minimize side products.

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- GC-MS : For molecular weight determination and fragmentation pattern analysis.

- FTIR-ATR : To identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).

- HPLC-TOF : For high-resolution purity assessment and isotopic pattern verification . These techniques are critical for confirming structural integrity and detecting impurities.

Q. What common chemical reactions does this compound undergo?

- Oxidation : Forms carboxylic acids or ketones under strong oxidizing agents (e.g., KMnO₄).

- Reduction : Converts to alcohols or secondary amines using catalysts like Pd/C.

- Substitution : Reacts with acyl chlorides to form amides or with alkyl halides for further functionalization .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of this compound be achieved?

Chiral resolution techniques, such as chiral column chromatography or enzymatic kinetic resolution, are employed to isolate enantiomers. Stereochemical control during synthesis (e.g., using chiral catalysts like BINAP-Ru complexes) can also yield specific enantiomers, which is critical for studying biological selectivity .

Q. What strategies are used to evaluate the biological activity of this compound?

- Biochemical Assays : Measure interactions with receptors (e.g., GPCRs) via fluorescence polarization or radioligand binding.

- Cellular Pathways : Use CRISPR-edited cell lines to assess impacts on signaling pathways (e.g., cAMP or calcium flux).

- Metabolic Stability : Evaluate hepatic metabolism using microsomal incubations and LC-MS/MS .

Q. How should researchers address contradictory data in reaction yields or biological activity?

- Source Analysis : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For example, nucleophilic substitution yields may vary with base strength (NaOH vs. K₂CO₃) .

- Reproducibility : Validate protocols using standardized reagents and controls.

- Computational Modeling : Apply DFT calculations to predict reactivity or docking studies to rationalize bioactivity discrepancies .

Q. What methods are used to design and synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

- Halogenation : Introduce bromine or chlorine via electrophilic substitution (e.g., NBS in CCl₄) to modify electronic properties .

- Side-Chain Functionalization : Attach sulfonyl or ethoxy groups through SN2 reactions or Mitsunobu conditions .

- Stereochemical Modifications : Synthesize diastereomers to probe chiral center effects on activity .

Q. What mechanistic insights exist for the reactivity of this compound in organic synthesis?

The amine’s nucleophilicity drives reactions with electrophiles (e.g., carbonyl compounds). Steric hindrance from the 2,5-dimethylphenyl group can slow reactivity in bulky environments. Kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., ¹⁵N) help elucidate rate-determining steps and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.